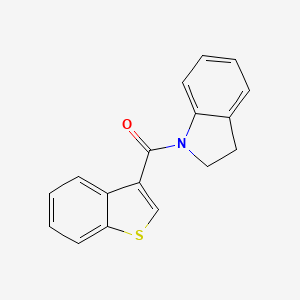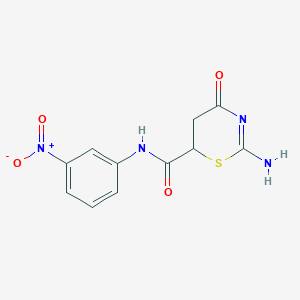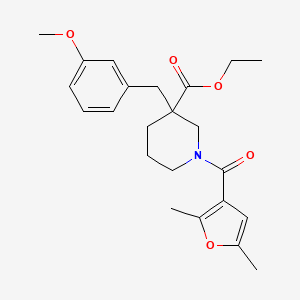![molecular formula C12H10BrNO4S B5151264 N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
N-[(4-bromo-1-naphthyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromo-1-naphthyl)sulfonyl]glycine, also known as BPG or BrNSG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
N-[(4-bromo-1-naphthyl)sulfonyl]glycine has been found to have potential applications in various areas of scientific research. One of the most significant applications of N-[(4-bromo-1-naphthyl)sulfonyl]glycine is in the field of cancer research. Studies have shown that N-[(4-bromo-1-naphthyl)sulfonyl]glycine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[(4-bromo-1-naphthyl)sulfonyl]glycine has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of N-[(4-bromo-1-naphthyl)sulfonyl]glycine is not fully understood. However, studies have suggested that N-[(4-bromo-1-naphthyl)sulfonyl]glycine may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-[(4-bromo-1-naphthyl)sulfonyl]glycine may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[(4-bromo-1-naphthyl)sulfonyl]glycine has been found to have several biochemical and physiological effects. Studies have shown that N-[(4-bromo-1-naphthyl)sulfonyl]glycine can inhibit the activity of COX-2 and LOX, leading to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-[(4-bromo-1-naphthyl)sulfonyl]glycine has also been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-bromo-1-naphthyl)sulfonyl]glycine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[(4-bromo-1-naphthyl)sulfonyl]glycine is also water-soluble, making it easy to administer in cell culture experiments. However, N-[(4-bromo-1-naphthyl)sulfonyl]glycine has some limitations, including its relatively low potency and selectivity compared to other compounds.
Orientations Futures
There are several future directions for the research on N-[(4-bromo-1-naphthyl)sulfonyl]glycine. One potential area of research is the development of more potent and selective analogs of N-[(4-bromo-1-naphthyl)sulfonyl]glycine. Another area of research is the investigation of the potential use of N-[(4-bromo-1-naphthyl)sulfonyl]glycine in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of N-[(4-bromo-1-naphthyl)sulfonyl]glycine needs to be further elucidated to better understand its potential applications in various areas of scientific research.
Conclusion
In conclusion, N-[(4-bromo-1-naphthyl)sulfonyl]glycine is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory and anti-cancer properties. N-[(4-bromo-1-naphthyl)sulfonyl]glycine has several advantages for lab experiments, including its stability and water solubility. However, its potency and selectivity are relatively low compared to other compounds. Future research on N-[(4-bromo-1-naphthyl)sulfonyl]glycine should focus on developing more potent and selective analogs, investigating its potential use in combination with other drugs, and further elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis of N-[(4-bromo-1-naphthyl)sulfonyl]glycine involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[(4-bromo-1-naphthyl)sulfonyl]glycine.
Propriétés
IUPAC Name |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c13-10-5-6-11(9-4-2-1-3-8(9)10)19(17,18)14-7-12(15)16/h1-6,14H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCMFXGZPSNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromonaphthalen-1-yl)sulfonyl]glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane](/img/structure/B5151203.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)

![5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5151238.png)

![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5151271.png)
![methyl 4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5151282.png)

